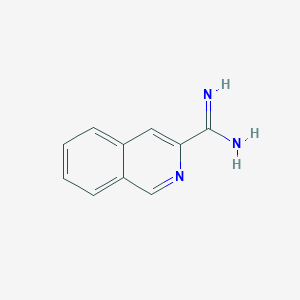

Isoquinoline-3-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

isoquinoline-3-carboximidamide |

InChI |

InChI=1S/C10H9N3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H3,11,12) |

InChI Key |

COZAVZGBNOTONS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isoquinoline 3 Carboximidamide and Its Structural Analogs

Classical and Contemporary Synthetic Routes to the Isoquinoline (B145761) Core

The formation of the isoquinoline framework is a cornerstone of these syntheses. Over the years, a variety of methods have been developed, ranging from traditional named reactions to more modern, efficient protocols.

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have long been employed. nih.govpharmaguideline.com These reactions typically involve electrophilic aromatic substitution, which often limits their application to electron-rich starting materials. nih.gov The Bischler-Napieralski synthesis, for instance, involves the cyclization of a β-phenylethylamine derivative. pharmaguideline.com Similarly, the Pictet-Spengler reaction condenses an arylethanamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized. pharmaguideline.comthieme.de

Contemporary approaches have focused on overcoming the limitations of classical methods, offering milder reaction conditions and broader substrate scope. Transition-metal-catalyzed C-H functionalization/annulation has emerged as a powerful and efficient strategy for constructing the isoquinoline ring. mdpi.com This approach allows for the use of mono-functionalized arenes, avoiding the need for pre-functionalized starting materials. mdpi.com

Targeted Introduction and Derivatization of the Carboximidamide Moiety

Once the isoquinoline core is established, the next critical step is the introduction and potential modification of the carboximidamide group at the C-3 position.

Multi-Step Reaction Sequences for Carboximidamide Formation

The formation of a carboximidamide group often proceeds through a multi-step sequence. nih.govlibretexts.orgvapourtec.com A common and effective strategy begins with a nitrile precursor. The nitrile can be converted to an amidoxime (B1450833) by reaction with hydroxylamine. nih.gov This amidoxime can then be further reacted, for example, by coupling with a carboxylic acid to form an O-acylamidoxime, which can then undergo cyclodehydration to form other heterocyclic systems, or be converted to the desired carboximidamide through other transformations. nih.gov Another approach involves the direct reaction of a nitrile with an amine. researchgate.net

Functional Group Interconversions at the Carboximidamide Site

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comub.eduimperial.ac.uk At the carboximidamide site, FGIs can be employed to generate diversity. For example, the carboximidamide group itself can be reduced to form amines or undergo substitution reactions at the nitrogen atoms. The ability to perform these transformations allows for the synthesis of a wide array of analogs from a common intermediate.

Advanced Cyclization and Ring-Closing Methodologies

Recent advances in synthetic chemistry have provided powerful tools for the construction of the isoquinoline ring system, including various catalytic and organometallic methods.

Catalytic Approaches (e.g., transition metal-catalyzed, metal-free)

Transition metal catalysis has revolutionized the synthesis of isoquinolines. bohrium.commdpi.com Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper are frequently used to facilitate C-H activation and annulation reactions. mdpi.com These methods are often characterized by their high efficiency, regioselectivity, and broad functional group tolerance. nih.govbohrium.com For example, palladium-catalyzed α-arylation of ketones followed by cyclization provides a versatile route to a variety of substituted isoquinolines. nih.gov Rhodium-catalyzed oxidative annulation of imine derivatives is another promising method. nih.gov

In addition to metal-catalyzed reactions, metal-free approaches for isoquinoline synthesis have also been developed, offering more sustainable and cost-effective alternatives. rsc.orgrsc.org These methods often utilize readily available reagents and can proceed under mild conditions. rsc.orgnih.gov For instance, a metal-free protocol for the construction of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium has been reported. rsc.org

Table 1: Comparison of Catalytic Approaches for Isoquinoline Synthesis

| Catalytic System | Key Features | Starting Materials | Reference |

|---|---|---|---|

| Palladium-catalyzed | High yields, regioselective, tolerates various functional groups. nih.gov | Ketones, aryl bromides. nih.govacs.org | nih.gov |

| Rhodium-catalyzed | Mild conditions, formal acetylene (B1199291) annulation. nih.gov | Imine derivatives, vinyl selenone. nih.gov | nih.gov |

| 3d-Transition Metals (Co, Mn, Fe, Ni, Cu) | Sustainable, abundant, low cost. bohrium.com | Varies depending on the specific metal and reaction. | bohrium.com |

| Metal-free | Environmentally friendly, operationally simple. rsc.org | 2-(2-oxo-2-arylethyl)benzonitrile, amines. rsc.org | rsc.org |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in the synthesis of complex organic molecules, including isoquinolines. jst.go.jpclockss.org These reagents, such as organomagnesium (Grignard) and organozinc compounds, can be used in cross-coupling reactions to form key carbon-carbon bonds necessary for the construction of the isoquinoline skeleton. nih.gov For example, the enantioselective addition of organometallic compounds to 3,4-dihydroisoquinolinium ions has been used in the synthesis of isoquinoline alkaloids. scilit.com The use of chiral organometallic reagents allows for the stereoselective synthesis of specific enantiomers, which is often critical for biological activity. acs.org

One-Pot and Cascade Reactions

One-pot and cascade reactions represent highly efficient strategies in organic synthesis, minimizing purification steps, saving reagents, and reducing waste. Several such methodologies have been developed for the synthesis of substituted isoquinolines, which can be adapted for the preparation of the isoquinoline-3-carbonitrile precursor.

A notable one-pot, three-component cascade reaction utilizes aryl ketones, hydroxylamine, and internal alkynes to produce multisubstituted isoquinolines. organic-chemistry.org This process involves the in situ formation of an aryl ketone oxime, which then undergoes a rhodium(III)-catalyzed C-H bond activation and cyclization with the alkyne. organic-chemistry.org This method avoids the need for external oxidants and proceeds under relatively mild conditions, offering a streamlined route to complex isoquinoline structures. organic-chemistry.org

Palladium-catalyzed cascade reactions also provide a powerful tool for isoquinoline synthesis. A sequential process involving the α-arylation of ketones followed by cyclization allows for the convergent and regioselective assembly of polysubstituted isoquinolines. pnas.org This strategy is attractive due to the commercial availability of many precursors and its tolerance for a wide array of functional groups at what becomes the C-3 position of the isoquinoline ring. pnas.org

A more direct, cyanide-free approach to 1-(2-pyridyl)isoquinoline-3-carbonitriles has been developed involving the reaction of 5-phenacyl-3-(2-pyridyl)-1,2,4-triazines with arynes. thieme-connect.com This reaction is proposed to proceed through the in situ conversion of the phenacyl group to a cyano group, followed by an inverse-demand aza-Diels-Alder reaction. The necessity of the 5-phenacyl substituent is critical for this transformation to succeed. thieme-connect.com

Silver-catalyzed cascade reactions have been employed to synthesize fused tetracyclic isoquinoline derivatives from 2-substituted-ethynyl benzaldehydes and 2-aminoarylmethanols. This 'one-pot' process efficiently forms two new C–N bonds and one C–O bond, demonstrating broad substrate scope and yielding products in moderate to excellent yields. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters such as catalyst, solvent, temperature, and reagents is crucial for maximizing the yield and purity of isoquinoline derivatives. Academic studies provide detailed insights into these optimization processes.

In a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to form 3-substituted isoquinolines, a systematic screening of reaction conditions was performed. nih.govrsc.org The study found that Copper(I) iodide (CuI) was the most effective catalyst compared to other copper salts like CuBr, CuCl, and Cu(OAc)2. Water was identified as the optimal solvent over organic solvents such as dioxane, toluene, and ethanol, highlighting the method's green chemistry credentials. nih.govrsc.org The temperature was also a critical factor, with 80 °C providing the best results. nih.govrsc.org

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | H₂O | 80 | 92 |

| 2 | - | H₂O | 80 | No Product |

| 3 | CuBr | H₂O | 80 | 85 |

| 4 | CuCl | H₂O | 80 | 82 |

| 5 | Cu(OAc)₂ | H₂O | 80 | 75 |

| 6 | CuI | H₂O | 70 | 81 |

| 7 | CuI | 1,4-Dioxane | 80 | 65 |

| 8 | CuI | Toluene | 80 | 58 |

Similarly, for the palladium-catalyzed α-arylation of ketones to form precursors for 3-substituted isoquinolines, catalyst loading was a key parameter for optimization. High yields of the arylated product were achieved with catalyst loadings as low as 0.5 to 2.0 mol%. pnas.org The choice of ligand on the palladium catalyst also influenced the reaction's efficiency. pnas.org

In the synthesis of 3-methylisoquinolines via a microwave-assisted 6π-electron cyclization, both solvent and temperature were optimized. conicet.gov.ar Trifluorotoluene (PhCF3) was found to be a superior solvent compared to others, and a temperature of 180 °C under microwave irradiation was determined to be optimal, as higher temperatures led to decreased yields. conicet.gov.ar

| Entry | Solvent | Temperature (°C) | Heating Method | Yield (%) |

|---|---|---|---|---|

| 1 | PhMe | 180 | Conventional | 45 |

| 2 | PhMe | 180 | Microwave | 60 |

| 3 | PhCF₃ | 150 | Conventional | 50 |

| 4 | PhCF₃ | 180 | Conventional | 65 |

| 5 | PhCF₃ | 180 | Microwave | 78 |

| 6 | PhCF₃ | 200 | Microwave | 62 |

Stereochemical Control and Regioselectivity in Isoquinoline-3-carboximidamide Synthesis

Regioselectivity is a paramount concern in the synthesis of this compound, as it is essential to install the carbon-based functional group (the nitrile precursor) specifically at the C-3 position. Stereochemical control becomes important when chiral centers are present in the molecule or its analogs, leading to the formation of enantiomers or diastereomers.

Regioselectivity: Several modern synthetic methods offer excellent regiocontrol. The palladium-catalyzed α-arylation of ketones with 2-(bromomethyl)aryl acetals is highly regioselective, reliably producing intermediates that cyclize to form 3-substituted isoquinolines. pnas.org The choice of the arylating agent and the ketone enolate directs the formation of the C-C bond to the desired position. pnas.org

Copper-catalyzed reactions also demonstrate high regioselectivity. The bicyclization of N-propargylic sulfonylhydrazones proceeds via a cascade that selectively forms pyrazolo[5,1-a]isoquinolines, showcasing the precise control achievable with catalyst-directed cyclizations. rsc.org Similarly, organocatalytic benzannulation reactions can achieve high chemo- and regioselectivity through careful substrate design, enabling the assembly of highly functionalized aromatic cores. rsc.org

The synthesis of 3-cyanoisoquinolines via the reaction of 1,2,4-triazines with arynes also provides a regioselective route to the desired C-3 substituted precursor. thieme-connect.com

Stereochemical Control: While there is limited specific information on the stereocontrolled synthesis of this compound itself, principles from related systems can be applied. The synthesis of axially chiral 3,4-disubstituted isoquinolines has been achieved through an asymmetric Larock isoquinoline synthesis. acs.org This was accomplished using a palladium acetate (B1210297) catalyst with a chiral Walphos ligand, affording products with excellent enantioselectivity (up to 97.5:2.5 er). acs.org This demonstrates that de novo construction of the isoquinoline ring can be a powerful strategy for establishing stereochemistry.

Furthermore, the modification of the isoquinoline core with chiral auxiliaries, such as an oxazoline (B21484) moiety derived from natural amino acids, is a well-established strategy. researchgate.netmdpi.com These chiral auxiliaries can direct subsequent reactions or be used in asymmetric catalysis, offering a pathway to enantiomerically enriched isoquinoline derivatives. researchgate.net For instance, chiral oxazoline-substituted isoquinoline N-oxides have been synthesized and used as catalysts in asymmetric reactions. researchgate.net Such strategies could be employed in the synthesis of chiral analogs of this compound.

Structure Activity Relationship Sar Studies of Isoquinoline 3 Carboximidamide Derivatives

Elucidation of Key Structural Elements for Biological Interaction

The biological activity of isoquinoline-3-carboximidamide derivatives is intrinsically linked to their core structural features. The isoquinoline (B145761) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, provides a rigid framework that can engage in various non-covalent interactions with biological targets. researchgate.netnumberanalytics.com The carboximidamide group at the 3-position is a critical functional group, often acting as a key pharmacophoric element. drugdesign.org This group, with its potential for hydrogen bonding and electrostatic interactions, is frequently essential for molecular recognition and the exertion of biological effects.

Key structural elements that contribute to biological interactions include:

The Isoquinoline Core: This bicyclic aromatic system is fundamental for establishing π-π stacking interactions with aromatic residues in protein binding sites. nih.gov The nitrogen atom within the isoquinoline ring can also act as a hydrogen bond acceptor, further anchoring the molecule to its target. nih.gov

The Carboximidamide Moiety: This functional group is a crucial interaction point. The amidine portion can participate in bidentate hydrogen bonds, a common binding motif in many enzyme active sites. acs.org The exocyclic nitrogen atoms can act as both hydrogen bond donors and acceptors, providing versatility in binding.

Substituent Positions: The specific positions on the isoquinoline ring where substituents are placed are critical. For instance, modifications at the 1, 5, and 7-positions have been shown to significantly influence activity, suggesting these are key vectors for probing the binding pocket. acs.org

Impact of Substituent Variations on Molecular Recognition and Efficacy

The modification of the this compound scaffold with various substituents has a profound impact on its molecular recognition and biological efficacy. SAR studies have demonstrated that even minor changes in the nature and position of substituents can lead to significant alterations in activity.

The introduction of different functional groups can affect:

Binding Affinity: The addition of hydrophobic groups, such as alkyl or aryl moieties, can enhance binding to hydrophobic pockets within a target protein. Conversely, polar substituents like hydroxyl or amino groups can form specific hydrogen bonds, increasing affinity and selectivity.

Selectivity: By carefully selecting substituents, it is possible to design derivatives that preferentially bind to a specific target over others, which is crucial for minimizing off-target effects. For example, in the development of kinase inhibitors, substituents can be tailored to exploit subtle differences in the ATP-binding sites of various kinases.

Physicochemical Properties: Substituents can alter properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of a fluorine atom can block metabolic oxidation and improve bioavailability.

The following table summarizes the observed impact of various substituents on the activity of isoquinoline derivatives, providing insights into the SAR.

| Compound/Derivative | Substituent(s) | Position(s) | Observed Impact on Activity | Reference |

| 1-aminoisoquinoline | Amino | 1 | Not effective in enhancing C1s inhibitory activity. | acs.org |

| 1-aminophthalazine | Replacement of isoquinoline | - | Dramatically enhanced C1s inhibitory activity by ~40-fold. | acs.org |

| 5-methyl-isoxazole derivative | 5-methyl-isoxazole ring | S3 site | Dramatically enhanced C1s inhibitory activity. | acs.org |

| SDZ 62-434 | 5-[4'-(piperidinomethyl)phenyl] | 5 | More effective than edelfosine (B1662340) in in vitro and in vivo antitumor assays. | nih.gov |

| Phenyl substituted analog | Phenyl | 3 | Showed the most potent antitumor activity in various human tumor cell lines. | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives reveals the spatial arrangement of atoms and functional groups, which must be complementary to the binding site of a biological target for effective interaction.

The correlation between conformation and biological activity is often established through computational modeling and experimental structural biology techniques like X-ray crystallography. For example, the binding of a ligand to a protein may "select" a specific low-energy conformation from the ensemble of possible conformations in solution. Understanding these preferred conformations is essential for rational drug design.

Design Principles for Modifying the this compound Scaffold for Enhanced Research Utility

The this compound scaffold serves as a versatile template for the design of new research tools and potential therapeutic agents. Several design principles can be applied to modify this core structure for enhanced utility.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core isoquinoline ring or the carboximidamide group with other chemical moieties that retain similar spatial and electronic properties. drugdesign.org For instance, replacing the carboximidamide with an isoquinoline-1-amine has been explored as a bioisosteric modification. drugdesign.org This can lead to compounds with improved properties, such as better selectivity or novel mechanisms of action.

Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to guide the design of new derivatives. Docking studies can predict how different substituents will interact with the binding site, allowing for the rational design of compounds with enhanced affinity and specificity. acs.org

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then elaborated or linked together to create more potent ligands. The this compound itself can be considered a fragment that can be grown or combined with other fragments to optimize interactions with a binding site.

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel compounds with tailored biological activities for a wide range of research applications.

Mechanistic Investigations of Isoquinoline 3 Carboximidamide in Biological Systems

Modulation of Enzyme Activities and Biochemical Pathways

Isoquinoline-3-carboximidamide and its derivatives have been investigated for their interactions with various enzymes and signaling pathways. These studies reveal a pattern of modulation across several key biological systems, from immune regulation to fundamental cellular processes.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govresearchgate.net This process is a significant mechanism for creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade immune destruction. researchgate.net Consequently, IDO1 has emerged as an important target for cancer immunotherapy. nih.govfrontiersin.org

While specific mechanistic studies for this compound are not extensively detailed, research into related amidoxime (B1450833) and isoquinoline (B145761) derivatives provides insight into the inhibition mechanism. researchgate.netfrontiersin.org Inhibitors like Epacadostat function by disrupting the enzyme's ability to process its substrate. nih.govfrontiersin.org Molecular dynamics simulations suggest a two-fold mechanism: the inhibitor obstructs the ligand delivery tunnel, preventing small molecules like oxygen from reaching the active site, and it also hinders the movement of the substrate tryptophan and the product kynurenine through the heme binding pocket. frontiersin.org This blockage is facilitated by key interactions; for instance, the inhibitor can induce conformational changes in the G262-A264 loop, disturbing the ligand delivery tunnel, and increase the mobility of the GTGG conserved region, which leads to the closure of the substrate channel. frontiersin.org Novel isoquinoline derivatives are being actively synthesized and evaluated as potent dual inhibitors of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). researchgate.net

The isoquinoline scaffold is present in molecules that interact with various protein kinases, which are critical regulators of cellular signaling.

LIM Domain Kinase 1 (LIMK1): LIMK1 and the closely related LIMK2 are key regulators of actin cytoskeleton dynamics. nih.gov They function by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor. nih.govnih.gov This regulatory role places LIMK1 at the center of processes like cell migration and neuronal differentiation. nih.gov The isoquinoline motif is found in compounds designed as LIMK1 inhibitors. researchgate.net The activity of LIMK1 itself is regulated by upstream signals, including the Rho family of GTPases, and its catalytic function can be enhanced through binding interactions, such as with the Bone Morphogenetic Protein Receptor II (BMPRII). nih.gov

3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) and RAF Kinase: PDK1 is considered a master regulator kinase, pivotal in activating a group of AGC family kinases, including Akt, S6K, and SGK. nih.govcaymanchem.com It plays a crucial role in signaling pathways related to cell survival, growth, and proliferation. nih.govmdpi.com The Raf/MEK/MAPK pathway is another central signaling cascade. nih.gov Research has revealed a novel cross-talk between these two pathways, where PDK1 can directly phosphorylate and activate MEK1 and MEK2, the upstream kinases of MAPK. nih.gov While direct modulation by this compound is not specified, inhibitors of these pathways have been identified with additional biological activities. For example, the pan-RAF inhibitor TAK-632 and the PDK1 inhibitor OSU-03012 were both found to bind to and inhibit the enzyme Dihydroorotate Dehydrogenase (DHODH), linking kinase inhibition to nucleotide metabolism. escholarship.org

Complement C1s: C1s is a chymotrypsin-like serine protease that is the catalytic component of the C1 complex in the classical complement pathway. acs.orgnih.gov Its enzymatic activity, which involves cleaving complement components C4 and C2, is essential for activating this arm of the innate immune system, making it an attractive therapeutic target for diseases driven by complement overactivation. nih.govresearchgate.net

High-throughput screening identified a hit compound for C1s inhibition that featured an isoquinoline moiety. acs.orgnih.gov Although subsequent optimization replaced the isoquinoline with a 1-aminophthalazine to dramatically enhance potency, these initial findings highlighted the scaffold's relevance. acs.orgnih.govresearchgate.net The inhibition mechanism is competitive. nih.govresearchgate.net A crystal structure of a related inhibitor complexed with C1s revealed the physical basis for this inhibition, showing interactions with the S2 and S3 substrate-binding sites. acs.orgresearchgate.net Analogs containing a carboximidamide (amidine) group, such as 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, demonstrate that this positively charged group forms a key salt bridge with the negatively charged Asp611 residue at the bottom of the S1 pocket of the C1s active site. nih.govresearchgate.netresearchgate.net

| Compound | Target | Inhibition Constant (Ki) | IC50 | Notes |

|---|---|---|---|---|

| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) | Human C1s | ~5.8 µM | - | A competitive inhibitor identified through virtual screening. nih.govresearchgate.net |

| (R)-8 (1-aminophthalazine derivative) | Human C1s | - | Potent | Optimized from an isoquinoline-containing hit; showed excellent selectivity over other serine proteases. acs.orgnih.gov |

| Compound 4e (1-aminophthalazine derivative) | Human C1s | - | ~300-fold more active than initial hit | Crystal structure with C1s was obtained, guiding further optimization. acs.orgnih.govresearchgate.net |

MurA: The enzyme MurA is essential for the biosynthesis of the bacterial cell wall, making it a target for the development of novel antibiotics. nih.gov In a study focused on designing and synthesizing MurA inhibitors, a compound containing an isoquinoline-3-yl moiety (F35) was evaluated and showed inhibitory activity. uni-saarland.de

| Compound | Target | IC50 | Notes |

|---|---|---|---|

| Compound F35 (isoquinoline-3-yl derivative) | MurA | - | Showed inhibitory activity. uni-saarland.de |

| Related Malonamide Compound | MurA | 17.42 µM | Combined features from two other active compounds but was 3-6 times less potent. uni-saarland.de |

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. The expression of COX-2 is regulated by transcription factors such as NF-κB. google.com Research on 8-substituted isoquinoline derivatives indicates that they can be used to modulate the expression of inflammatory factors, including COX-2. google.com Furthermore, a study of the phytochemical composition of Ceratonia siliqua L. pod extract identified the presence of 3,4-dihydro-2(1H)-isoquinoline carboximidamide among its 60 compounds. nih.gov This extract was shown to significantly alter the relative mRNA expression of COX-2 in endometrial mesenchymal stromal/stem cells. nih.gov

Deoxycytidine kinase (dCK): dCK is a crucial enzyme in the salvage pathway for deoxynucleosides, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. escholarship.orgnih.gov It is also responsible for the activation of numerous nucleoside analogs used in chemotherapy. nih.govnih.gov The activity of dCK can be post-translationally regulated through phosphorylation, and studies have suggested the involvement of the JAK/MAPK pathway in this regulation. nih.gov While potent inhibitors of dCK are being developed, direct interaction studies with this compound have not been reported. escholarship.org

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo biosynthesis of pyrimidines. A cell-based screening platform designed to find modulators of nucleotide metabolism identified DHODH as an unexpected target for certain protein kinase inhibitors. escholarship.org Specifically, the PDK1 inhibitor OSU-03012 and the pan-RAF inhibitor TAK-632 were both confirmed to bind to and inhibit human DHODH, demonstrating a clear link between kinase signaling pathways and nucleotide synthesis machinery. escholarship.org

Cellular and Subcellular Effects

Direct studies detailing the specific cellular and subcellular effects of this compound are limited. However, based on its modulation of the enzymatic pathways described above, several cellular consequences can be inferred.

Inhibition of IDO1 by related molecules is known to alter the tumor microenvironment by preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. researchgate.netfrontiersin.org This can lead to enhanced T-cell function and a reversal of immune tolerance that allows cancer cells to thrive. nih.govresearchgate.net

Modulation of the C1s protease directly impacts the classical complement pathway. nih.gov Inhibition would prevent the cleavage of C4 and C2, thereby blocking the downstream formation of opsonins, anaphylatoxins, and the membrane attack complex (MAC). nih.gov This would mitigate complement-driven inflammation and cell lysis. nih.govnih.gov

Interference with LIMK1 would have direct consequences on the actin cytoskeleton. nih.gov As LIMK1-mediated phosphorylation of cofilin is critical for regulating actin filament turnover, its inhibition would likely alter cell morphology, motility, and the formation of actin-based structures like dendritic spines. nih.govnih.gov

Because radiation and other cellular stressors can induce cell death through apoptosis or mitotic catastrophe, and can be triggered by signals involving membrane damage and kinase pathways, compounds that modulate these pathways could potentially influence cellular responses to such damage. nih.gov

Investigations into Anti-proliferative Processes in In Vitro Models

Derivatives of the isoquinoline core structure have demonstrated significant anti-proliferative effects across various cancer cell lines. The anti-proliferative potential is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which measures the concentration of a compound required to inhibit a biological process by 50%.

One study focused on an isolated isoquinoline alkaloid, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), derived from Mucuna pruriens seeds. This compound exhibited potent anti-proliferative activity against the human hepatic carcinoma cell line (Huh-7) with an EC50 value of 13.97 μM. nih.gov Another novel chemotype, thieno[2,3-c]isoquinoline, was synthesized and evaluated against the HepG2 hepatocellular carcinoma cell line, where it also showed anti-proliferative properties. researchgate.net

| Compound/Derivative | Cell Line | Assay | Reported Activity | Source |

|---|---|---|---|---|

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) | Huh-7 (Human Hepatic Carcinoma) | MTT Assay | EC50 = 13.97 μM | nih.gov |

| Thieno[2,3-c]isoquinoline derivatives | HepG2 (Hepatocellular Carcinoma) | Not Specified | Demonstrated anti-proliferative activity | researchgate.net |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis, Autophagy)

The anti-proliferative effects of isoquinoline derivatives are often linked to their ability to induce programmed cell death.

Apoptosis: This is a well-regulated process of cell death crucial for tissue homeostasis. Investigations into the isoquinoline alkaloid M1 revealed that its cytotoxic action involves the inhibition of the caspase-8 enzyme, signifying the induction of apoptosis. nih.gov Similarly, a derivative known as HZ08 was found to effectively reverse resistance to adriamycin-induced apoptosis in the K562/ADM human leukemia cell line. nih.gov Thieno[2,3-c]isoquinoline derivatives have also been reported to induce cellular apoptosis. researchgate.net

Ferroptosis and Autophagy: Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. ijbs.com Autophagy is a cellular degradation process that can, under certain conditions, lead to cell death. mdpi.com Recent studies have uncovered a pathway known as autophagy-dependent ferroptosis, where the autophagic machinery selectively degrades negative regulators of ferroptosis. frontiersin.org For instance, the degradation of the iron-storage protein ferritin, a process termed ferritinophagy, can increase the intracellular labile iron pool, thereby promoting ferroptosis. frontiersin.org While the direct induction of ferroptosis by this compound is not yet extensively documented, this pathway represents a potential mechanism of action for anti-cancer compounds and an area for future investigation. The process can be triggered by classic inducers like erastin, which inhibits the cystine/glutamate antiporter, or RSL3, which inhibits glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation. ijbs.comfrontiersin.org

Influence on Cellular Transport Systems (e.g., P-glycoprotein modulation)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.com These transporters function as efflux pumps, expelling chemotherapeutic drugs from cancer cells and reducing their efficacy. mdpi.com

Several isoquinoline derivatives have been identified as potent modulators of P-gp. A tetrahydroisoquinoline derivative, HZ08, was found to reverse P-gp-mediated MDR. nih.govnih.gov Studies confirmed that HZ08 is a substrate of P-gp and likely acts as a competitive inhibitor, sharing binding sites with other P-gp substrates like verapamil (B1683045) and rhodamine 123. nih.gov By competing for efflux, HZ08 increases the intracellular accumulation of cytotoxic agents in resistant cells. nih.gov Research on isoquinolinesulphonamide compounds further indicates that derivatives with hydrophobic groups can interact directly with P-glycoprotein, reversing its function. nih.gov

| Compound/Derivative | Effect on P-gp | Mechanism | Source |

|---|---|---|---|

| HZ08 | Reverses P-gp mediated multidrug resistance | Acts as a P-gp substrate; competes with other agents for efflux, increasing their intracellular accumulation. | nih.govnih.gov |

| Isoquinolinesulphonamides (e.g., H-86, H-87) | Reverse vinblastine (B1199706) resistance | Inhibit P-gp mediated drug efflux through direct interaction with the protein. | nih.gov |

Cell Cycle Perturbation Analysis

In addition to inducing cell death, anti-proliferative compounds can act by halting the cell cycle, preventing cancer cells from dividing and proliferating. The cell cycle is divided into distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic), and M (mitosis).

Analysis of thieno[2,3-c]isoquinoline derivatives showed that these compounds exert their anti-proliferative effects by targeting the G2/M phase of the cell cycle, causing cell cycle arrest. researchgate.net Furthermore, studies involving HZ08 isomers utilized DNA content analysis, a common method for evaluating cell cycle distribution, to assess their impact on reversing drug resistance in cancer cells. nih.gov

Molecular Target Identification and Validation Methodologies

Identifying the precise molecular targets of a compound is critical to understanding its mechanism of action. A variety of methodologies have been employed to identify and validate the targets of isoquinoline derivatives.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies were used to investigate the binding affinity of the isoquinoline alkaloid M1 to caspase-3 and caspase-8, correctly predicting that it had a strong binding affinity for caspase-8, which was later confirmed experimentally. nih.gov

Photoaffinity Labeling: This technique uses a photo-reactive version of a compound to covalently bind to its target protein upon exposure to light. Isoquinolinesulphonamide compounds were shown to dose-dependently inhibit the photoaffinity labeling of P-gp by a photosensitive analogue of vinblastine, providing strong evidence of a direct interaction between the isoquinoline derivatives and the P-gp transporter. nih.gov

Validated Ligand Binding: Some isoquinoline derivatives have well-established molecular targets. The isoquinoline carboxamide derivative 11C-(R)-PK11195 is a widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging. mdpi.com Its molecular target has been validated as the Translocator Protein (TSPO), a marker of neuroinflammation and activated microglia, demonstrating how specific isoquinoline structures can be designed for high-affinity binding to known biological targets. mdpi.com

Computational and Theoretical Chemistry Approaches in Isoquinoline 3 Carboximidamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of isoquinoline-3-carboximidamide research, docking simulations are pivotal for understanding how these ligands interact with their biological targets, such as protein kinases.

Research on analogous compounds like quinoline-3-carboxamides (B1200007) has demonstrated the utility of this approach. These studies often involve docking derivatives into the ATP-binding site of kinases like Ataxia Telangiectasia Mutated (ATM) kinase and Phosphatidylinositol 3-kinases (PI3Ks) to elucidate binding modes and predict affinity. mdpi.commdpi.com The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For instance, the quinoline (B57606) nitrogen in related scaffolds is frequently shown to bind to the hinge region of kinases, acting as a competitive inhibitor of ATP. mdpi.comresearchgate.net Docking studies allow for the comparison of binding affinities (often expressed as a docking score) across a series of analogs, helping to identify which chemical modifications are likely to improve target engagement. mdpi.com

Table 1: Representative Molecular Docking Data for a Quinoline-3-Carboxamide Analog (Compound 6f) Against ATM Kinase This table is based on data from analogous quinoline compounds to illustrate the application of the technique.

| Parameter | Description | Value/Finding |

|---|---|---|

| Target Protein | Ataxia Telangiectasia Mutated (ATM) Kinase | - |

| Ligand | Quinoline-3-carboxamide derivative (6f) | - |

| Docking Score | A measure of binding affinity; more negative values indicate stronger binding. | High, indicating favorable binding affinity. |

| Key Interacting Residues | Amino acids in the protein's binding site forming significant contacts with the ligand. | Trp(812), Tyr(867), Asp(964) |

| Observed Interactions | Types of non-covalent bonds formed between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions |

| Binding Pose | Predicted 3D orientation of the ligand within the binding site. | The quinoline nitrogen binds to the kinase hinge region. mdpi.com |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the stability of the predicted ligand-target complex and to explore its dynamic behavior over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules, typically in an aqueous solution.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Ligand-Kinase Complex This table illustrates the general process and findings from MD simulations on related systems.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) mdpi.com |

| Force Field | The set of parameters used to calculate potential energy. | AMBER, GROMOS mdpi.com |

| RMSD Analysis | Root Mean Square Deviation of atomic positions, measuring stability. | A stable RMSD plot over time indicates a stable protein-ligand complex. mdpi.com |

| RMSF Analysis | Root Mean Square Fluctuation, measuring residue flexibility. | Analysis of key binding site residues shows stable interactions. mdpi.com |

| Interaction Stability | Assessment of whether key hydrogen bonds and other contacts are maintained. | Visual analysis confirms the persistence of crucial interactions throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For this compound research, QSAR models are invaluable for predicting the activity of untested analogs and for guiding the design of new compounds with enhanced potency.

To build a QSAR model, a set of isoquinoline (B145761) derivatives with known biological activities is required. japsonline.com Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. nih.gov Statistical techniques are then used to develop an equation that relates these descriptors to the observed activity. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that can provide intuitive graphical representations of how different properties contribute to activity. mdpi.com These models can highlight regions of the molecule where modifications are likely to increase or decrease biological efficacy.

Table 3: Statistical Validation Parameters for a Representative QSAR Model Based on a QSAR study of pyrimido-isoquinolin-quinone derivatives to demonstrate typical validation metrics.

| Parameter | Description | Typical Value |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through cross-validation. | 0.596 - 0.660 mdpi.com |

| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | 0.895 - 0.938 mdpi.com |

| Predictive r² (r²_pred) | A measure of the model's ability to predict the activity of an external test set of compounds. | A high value indicates good external predictivity. |

| Standard Error of Estimate (SEE) | A measure of the statistical accuracy of the model's predictions. | A low value indicates a more accurate model. |

Virtual Screening and Library Design for this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach is highly effective for exploring a vast chemical space to find novel hits based on the this compound scaffold. The process can be either structure-based, relying on docking simulations, or ligand-based, using the structure of a known active compound.

In parallel, computational methods guide the design of focused libraries of this compound analogs. Instead of random synthesis, library design involves the strategic selection of building blocks and chemical reactions to generate a set of compounds with high diversity or with properties focused on a specific biological target. drugdesign.org This multi-objective optimization aims to create libraries of molecules that are not only predicted to be active but also possess favorable "drug-like" properties. drugdesign.org

Table 4: A General Workflow for Virtual Screening and Library Design

| Step | Description | Key Activities |

|---|---|---|

| 1. Target Selection & Preparation | Identify the biological target and prepare its 3D structure for screening. | Obtain protein structure (e.g., from PDB); define the binding site. |

| 2. Compound Library Preparation | Compile a large database of small molecules to be screened. | Procure commercial libraries or design a virtual library of this compound analogs. nih.gov |

| 3. Virtual Screening | Use computational methods to rapidly evaluate the library against the target. | Perform high-throughput docking or pharmacophore-based screening. |

| 4. Hit Selection & Filtering | Rank the compounds based on score and apply filters to remove undesirable molecules. | Prioritize top-scoring compounds; apply ADME/Tox filters. |

| 5. Hit Validation | Select a smaller, diverse set of promising compounds for experimental testing. | Purchase or synthesize the selected hits for in vitro biological assays. nih.gov |

Electronic Structure Calculations for Reactivity and Spectroscopic Prediction

Electronic structure calculations, often based on quantum mechanics, provide detailed information about the distribution of electrons within a molecule. Methods like Hückel molecular-orbital treatment or more advanced Density Functional Theory (DFT) can be applied to this compound to understand its fundamental chemical properties.

These calculations can predict sites of electrophilic and nucleophilic attack by analyzing the electron density at different atoms, which is crucial for understanding chemical reactivity and potential metabolic pathways. For example, theoretical studies on the parent isoquinoline ring system help explain the orientation of substitution reactions. Furthermore, electronic structure calculations can be used to predict various spectroscopic properties, such as infrared (IR) vibrational frequencies. researchgate.net By comparing theoretically predicted spectra with experimental data, researchers can confirm the structure and stereochemistry of newly synthesized this compound derivatives.

Table 5: Key Properties Derived from Electronic Structure Calculations and Their Significance

| Calculated Property | Description | Significance in Research |

|---|---|---|

| Molecular Orbitals (HOMO/LUMO) | Highest Occupied and Lowest Unoccupied Molecular Orbitals and their energy gap. | Indicates electronic excitability and chemical reactivity. |

| Electron Density/Charge Distribution | The distribution of electronic charge across the molecule. | Predicts sites susceptible to nucleophilic or electrophilic attack. |

| Electrostatic Potential (ESP) Map | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, crucial for intermolecular interactions. |

| Vibrational Frequencies | The frequencies at which different bonds in the molecule vibrate. | Allows for the prediction and interpretation of IR and Raman spectra for structural confirmation. researchgate.net |

Advanced Analytical Methodologies for Isoquinoline 3 Carboximidamide Research and Characterization

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural confirmation of Isoquinoline-3-carboximidamide. Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the verification of the isoquinoline (B145761) core structure and the carboximidamide functional group.

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, further confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer additional structural insights.

Infrared (IR) Spectroscopy would be used to identify the characteristic functional groups present in this compound. The presence of N-H, C=N, and C-H bonds, as well as the aromatic isoquinoline ring system, would be indicated by specific absorption bands in the IR spectrum.

Chromatographic Separation and Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

To ensure the quality and reliability of research findings, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. A validated HPLC method, likely employing a reversed-phase column with a suitable mobile phase, would be developed to separate the target compound from any impurities or starting materials. The purity is then determined by the relative area of the main peak in the chromatogram.

While Gas Chromatography (GC) is a powerful separation technique, its application to this compound would depend on the compound's volatility and thermal stability. If the compound is sufficiently stable to be vaporized without decomposition, GC could serve as an alternative or complementary method for purity analysis.

X-ray Crystallography for Three-Dimensional Structure Elucidation and Co-Crystal Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By obtaining a high-quality crystal of this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. Furthermore, X-ray crystallography is invaluable for studying the compound's interactions with other molecules through co-crystallization, revealing the specific binding modes and intermolecular forces at play.

Biophysical Techniques for Ligand Binding and Kinetic Studies (e.g., Surface Plasmon Resonance)

Understanding the interaction of this compound with its biological targets is a key aspect of its pharmacological characterization. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study biomolecular interactions in real-time and without the need for labels. By immobilizing a target protein on a sensor chip, the binding and dissociation of this compound can be monitored, providing quantitative data on binding affinity (K D ), as well as the association (k a ) and dissociation (k d ) rate constants. These kinetic parameters are crucial for understanding the dynamics of the ligand-target interaction.

Emerging Research Directions and Future Perspectives for Isoquinoline 3 Carboximidamide

Development of Isoquinoline-3-carboximidamide as Chemical Probes for Biological Research

The development of chemical probes is essential for dissecting complex biological processes. Small molecule probes can be used to study cellular functions, validate drug targets, and explore biological pathways with high spatial and temporal resolution. The this compound core can be strategically modified to create a variety of chemical probes for biological research.

Fluorescent Probes: The isoquinoline (B145761) ring system is a known fluorophore, and its derivatives can be designed as fluorescent probes for cellular imaging. By attaching specific targeting moieties to the this compound scaffold, it is possible to create probes that localize to specific organelles or bind to particular proteins, allowing for their visualization within living cells. For example, a naphthalimide-appended isoquinoline derivative has been developed as a fluorescent probe for the detection of Al³⁺ ions in living cells. nih.gov This "turn-on" probe exhibits enhanced fluorescence upon binding to its target, a principle that could be applied to this compound derivatives to detect other biologically relevant molecules or ions. nih.gov

Biotinylated Probes and Affinity-Based Protein Profiling: To identify the cellular targets of this compound, biotinylated probes can be synthesized. Biotin (B1667282) is a small molecule that binds with high affinity to streptavidin, allowing for the capture and identification of proteins that interact with the probe. This technique, known as affinity-based protein profiling, can provide a global view of the protein interaction landscape of a small molecule. Proximity-dependent biotinylation by AirID is a powerful method to identify drug-induced protein-protein interactions. nih.gov

Photoaffinity Labeling Probes: Photoaffinity labeling is another powerful technique for identifying the direct binding partners of a small molecule. mdpi.combenthamscience.comnih.govnih.gov In this approach, a photoreactive group, such as a diazirine, is incorporated into the this compound structure. mdpi.com Upon exposure to UV light, the photoreactive group forms a covalent bond with nearby molecules, permanently tagging the binding proteins for subsequent identification by mass spectrometry. nih.gov

Click Chemistry Probes: The introduction of an alkyne or azide (B81097) group onto the this compound scaffold would enable the use of "click chemistry" for various applications. nih.govnih.govmdpi.comresearchgate.net This versatile and highly efficient reaction can be used to attach a wide range of reporter tags, such as fluorophores or biotin, to the probe after it has interacted with its cellular targets. nih.govnih.gov This approach allows for the visualization and enrichment of adducted proteins. nih.gov

Table 1: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Modification to this compound | Application |

| Fluorescent Probe | Conjugation of a solvatochromic or "turn-on" fluorophore | Live-cell imaging of target localization and engagement. nih.govnih.govmdpi.comresearchgate.net |

| Biotinylated Probe | Attachment of a biotin tag via a linker | Affinity-based protein profiling to identify interacting proteins. nih.gov |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine) | Covalent labeling and identification of direct binding targets. mdpi.combenthamscience.comnih.govnih.govuniversiteitleiden.nl |

| Click Chemistry Probe | Introduction of an alkyne or azide functional group | Versatile labeling with various reporter tags for target identification and visualization. nih.govnih.govmdpi.comresearchgate.net |

Strategies for Addressing and Understanding Resistance Mechanisms in Research Models

The development of resistance is a major challenge in drug discovery. Understanding the mechanisms by which cells become resistant to a particular compound is crucial for designing more effective and durable therapies. For this compound and its derivatives, several potential resistance mechanisms can be anticipated and investigated.

Target Protein Mutations: One of the most common mechanisms of acquired drug resistance is the emergence of mutations in the target protein that reduce the binding affinity of the drug. researchgate.netnih.govnih.govresearchgate.net To investigate this, resistant cell lines can be generated by prolonged exposure to an this compound derivative. Sequencing the gene encoding the target protein in these resistant cells can identify mutations that may be responsible for the reduced sensitivity. Computational modeling can then be used to predict how these mutations affect drug binding. researchgate.net

Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration. The potential for this compound derivatives to be substrates of these transporters can be investigated using cell lines with known ABC transporter expression levels.

Metabolic Inactivation: Cells can acquire resistance by upregulating enzymes that metabolize and inactivate the drug. The metabolic stability of this compound derivatives can be assessed in vitro using liver microsomes, and the metabolites can be identified by mass spectrometry.

Alterations in Downstream Signaling Pathways: Resistance can also arise from changes in cellular signaling pathways that bypass the effect of the drug. For example, if an this compound derivative inhibits a specific kinase, resistant cells might activate a parallel signaling pathway to maintain cell survival and proliferation.

Table 2: Potential Resistance Mechanisms to this compound Derivatives

| Resistance Mechanism | Description |

| Target Protein Mutations | Amino acid substitutions in the drug's target protein reduce binding affinity. researchgate.netnih.govnih.govresearchgate.net |

| Increased Drug Efflux | Overexpression of ABC transporters leads to active removal of the drug from the cell. |

| Metabolic Inactivation | Increased enzymatic metabolism of the drug into inactive forms. |

| Signaling Pathway Alterations | Activation of alternative signaling pathways to circumvent the drug's inhibitory effect. |

Exploration of Multi-Targeting and Polypharmacology Concepts

The traditional "one drug, one target" paradigm is being increasingly challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets may be more effective, particularly for complex diseases like cancer. nih.gov The isoquinoline scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can serve as a template for ligands that bind to a variety of biological targets.

Dual-Target Inhibitors: The this compound scaffold could be rationally designed to inhibit two or more related targets simultaneously. For example, derivatives could be developed as dual inhibitors of EGFR and HER-2, which are both important in certain types of cancer. rsc.org This approach can lead to enhanced efficacy and a reduced likelihood of resistance. nih.gov

Computational Prediction of Off-Target Activities: In silico methods can be used to predict the potential off-target interactions of this compound derivatives. nih.govnih.gov By screening a compound against a large panel of known protein structures, it is possible to identify potential unintended binding partners, which could lead to either adverse effects or beneficial polypharmacological activity. nih.govnih.gov

Network Pharmacology: This approach aims to understand the effects of a drug on a complex network of interacting proteins and pathways. By combining experimental data with computational modeling, network pharmacology can help to elucidate the multi-target effects of this compound derivatives and identify key nodes in the network that are modulated by the compound.

Integration with Systems Biology and Advanced Biological Modeling

Systems biology approaches offer a holistic view of the cellular response to a drug by integrating data from multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. liverpool.ac.uknih.govmdpi.comembopress.orgfau.de

Multi-Omics Analysis: By treating cells with an this compound derivative and analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), it is possible to gain a comprehensive understanding of the compound's mechanism of action. nih.govmdpi.com This data can reveal which cellular pathways are most affected by the drug and can help to identify biomarkers of drug response.

Computational Modeling of Cellular Responses: The data generated from multi-omics experiments can be used to build computational models of cellular responses to this compound. embopress.orgbeilstein-journals.org These models can be used to simulate the effects of the drug under different conditions and to predict how cells will respond to different doses or combinations of drugs. embopress.org

Predictive Modeling of Efficacy: By integrating molecular data with clinical information, it may be possible to develop predictive models that can identify which patients are most likely to benefit from treatment with an this compound derivative. This is a key step towards personalized medicine.

Uncharted Biological Activities and Hypotheses for Further Investigation

The broad range of biological activities associated with the isoquinoline and quinoline (B57606) scaffolds suggests that this compound may have therapeutic potential beyond its currently explored applications. nih.govgoogle.comalliedacademies.orggoogle.cominrs.cagoogle.comgoogle.com

Anti-Inflammatory Potential: Many isoquinoline derivatives have demonstrated anti-inflammatory properties. nih.govmdpi.comfrontiersin.orgnih.gov A novel isoquinoline derivative, CYY054c, has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. nih.gov Similarly, isoquinoline-1-carboxamide (B73039) derivatives have been found to suppress inflammation in microglial cells. mdpi.com These findings suggest that this compound and its analogs could be investigated as potential treatments for inflammatory diseases.

Neuroprotective Effects: Certain isoquinoline alkaloids have been studied for their potential neuroprotective effects. The ability of some of these compounds to modulate pathways involved in neuroinflammation and oxidative stress suggests that the this compound scaffold could be explored for its potential in treating neurodegenerative diseases.

Antiviral Activity: The quinoline and isoquinoline cores are present in a number of compounds with antiviral activity. nih.govnih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been shown to inhibit the replication of the Zika virus in vitro. nih.gov This raises the possibility that this compound derivatives could be screened for activity against a range of viruses.

Table 3: Uncharted Biological Activities and Therapeutic Hypotheses for this compound

| Potential Biological Activity | Rationale |

| Anti-Inflammatory | The isoquinoline scaffold is present in many compounds with known anti-inflammatory effects, often through inhibition of pathways like NF-κB. nih.govmdpi.comfrontiersin.orgnih.gov |

| Neuroprotective | Some isoquinoline alkaloids have shown promise in models of neurodegenerative diseases. |

| Antiviral | The related quinoline and isoquinoline scaffolds are found in several antiviral compounds. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.